molecular formula C15H17N3O3S B2397512 1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide CAS No. 946317-21-1

1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Cat. No.: B2397512
CAS No.: 946317-21-1
M. Wt: 319.38
InChI Key: BSPLJHMSWVLNBO-UHFFFAOYSA-N
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Description

1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that features a thiophene ring, an isoxazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This is followed by the introduction of the thiophene ring via a cross-coupling reaction. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the acylation of the piperidine ring to form the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cycloaddition and cross-coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is unique due to the combination of the thiophene, isoxazole, and piperidine rings in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

IUPAC Name

1-[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c16-15(20)10-3-5-18(6-4-10)14(19)9-11-8-12(21-17-11)13-2-1-7-22-13/h1-2,7-8,10H,3-6,9H2,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPLJHMSWVLNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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